6-Bromo-4-chloro-7-methylquinoline
Description
Historical Context and Evolution of Quinoline (B57606) Chemistry
The story of quinoline chemistry began in 1834 when it was first isolated from coal tar. google.com This discovery opened the door to a new class of nitrogen-containing heterocyclic compounds. Early methods, such as the Skraup synthesis developed in 1880, provided the first routes to synthetically access the quinoline core. nih.gov Over the decades, the versatility of the quinoline scaffold became increasingly apparent, with its derivatives finding applications as dyes, solvents, and, most notably, as privileged structures in medicinal chemistry.
Importance of Halogenated Quinolines in Chemical and Biological Sciences
The introduction of halogen atoms (F, Cl, Br, I) onto the quinoline framework is a powerful strategy in medicinal chemistry. Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This has led to the development of numerous halogenated quinoline-based drugs with a wide range of activities, including antimalarial, antibacterial, and anticancer properties. nih.gov The specific position and nature of the halogen atom can fine-tune the pharmacological profile, making halogenated quinolines a fertile ground for drug discovery.
Scope and Objectives of Research on 6-Bromo-4-chloro-7-methylquinoline within the Quinoline Landscape
This compound emerges as a compound of significant interest within this landscape. Its structure features two distinct halogen atoms at positions that offer differential reactivity, making it a versatile building block for further chemical modification. Research into this specific molecule is driven by the objective of creating novel, complex quinoline derivatives. Its close structural similarity to key intermediates used in the synthesis of targeted cancer therapies, such as Omipalisib, underscores its potential value in the development of new pharmacologically active agents. google.comatlantis-press.com
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-chloro-7-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXDYZSIIOOPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670932 | |
| Record name | 6-Bromo-4-chloro-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189106-57-7 | |
| Record name | Quinoline, 6-bromo-4-chloro-7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189106-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-chloro-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Derivatization Chemistry of 6 Bromo 4 Chloro 7 Methylquinoline
Halogen Atom Reactivity in Substituted Quinolines
The quinoline (B57606) ring system in 6-Bromo-4-chloro-7-methylquinoline features two halogen atoms, a chlorine at the C-4 position and a bromine at the C-6 position. The differing electronic environments of these positions lead to selective reactivity, which can be exploited for targeted chemical modifications.
Nucleophilic Substitution Reactions at the Quinoline Ring (e.g., at C-4, C-6 positions)
The chlorine atom at the C-4 position of the quinoline ring is particularly susceptible to nucleophilic substitution. This heightened reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom, which activates the C-4 position towards attack by nucleophiles. Consequently, the chloro group can be readily displaced by a variety of nucleophiles. mdpi.com
For instance, treatment of 4-chloroquinoline (B167314) derivatives with hydrazine (B178648) hydrate (B1144303) leads to the formation of 4-hydrazinylquinolines. mdpi.comrsc.org Similarly, reaction with thiourea (B124793) can introduce a sulfanyl (B85325) group at the C-4 position. mdpi.com These substitution reactions provide a straightforward method for introducing new functionalities at this position.
In contrast, the bromine atom at the C-6 position, located on the benzene (B151609) ring portion of the quinoline system, is less reactive towards traditional nucleophilic aromatic substitution. However, its reactivity can be harnessed in other types of transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The bromine atom at the C-6 position and the chlorine atom at the C-4 position are both amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with a halide, is a prominent example. libretexts.org
This reaction has been successfully applied to various haloquinolines to introduce aryl and other substituents. researchgate.netresearchgate.netacs.org For instance, 6-bromoquinolines can be coupled with substituted phenylboronic acids in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), to yield 6-arylquinolines. researchgate.net The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the haloquinoline to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orguwindsor.ca
The differential reactivity of the C-4 chloro and C-6 bromo groups can allow for selective or sequential cross-coupling reactions, providing a versatile strategy for the synthesis of complex quinoline derivatives.
Functional Group Transformations and Derivatization Strategies
Beyond the reactivity of the halogen atoms, the methyl group and the quinoline ring itself offer further opportunities for derivatization.
Modification of the Methyl Group
The methyl group at the C-7 position can serve as a handle for further functionalization. While direct C-H activation of the methyl group can be challenging, it can be transformed into other functional groups. For example, oxidation of methylquinolines can lead to the corresponding carboxylic acids. pvamu.eduyoutube.com The choice of oxidizing agent is crucial to selectively oxidize the methyl group without affecting the quinoline ring. youtube.com In some cases, the methyl group of a quinoline can be oxidized to an aldehyde. researchgate.net
Another approach involves radical halogenation of the methyl group, for instance using N-bromosuccinimide (NBS), to form a bromomethyl derivative. This intermediate can then undergo nucleophilic substitution to introduce a variety of functionalities. researchgate.net
Introduction of Diverse Chemical Moieties (e.g., hydrazinyl, imidazole)
As previously mentioned, nucleophilic substitution at the C-4 position is a key strategy for introducing diverse chemical groups. The reaction of 4-chloroquinolines with hydrazine hydrate is a well-established method to produce 4-hydrazinylquinoline derivatives. mdpi.comrsc.org These hydrazinyl compounds can then serve as versatile intermediates for the synthesis of more complex heterocyclic systems. For example, they can be used to construct fused ring systems like triazoloquinazolines. nih.gov
The synthesis of imidazole-containing quinoline derivatives can also be achieved. While direct introduction of an imidazole (B134444) ring via nucleophilic substitution might be complex, multi-step synthetic sequences can be employed. This might involve the initial introduction of an amino group, followed by cyclization reactions to form the imidazole ring.
Oxidative and Reductive Chemistry of this compound Framework
The this compound framework can undergo both oxidative and reductive transformations.
Oxidative Chemistry: Oxidation can target different parts of the molecule. As discussed, the methyl group can be oxidized to a carboxylic acid or an aldehyde. pvamu.eduyoutube.comresearchgate.net The quinoline nitrogen can also be oxidized to form the corresponding N-oxide. This transformation can alter the electronic properties of the quinoline ring, influencing its reactivity in subsequent reactions. mdpi.com
Reductive Chemistry: Reduction reactions can also be employed to modify the quinoline core. For example, catalytic hydrogenation can be used to reduce the pyridine (B92270) ring of the quinoline system, leading to tetrahydroquinoline derivatives. nih.gov Additionally, reductive dehalogenation can be used to selectively remove the halogen atoms. For instance, nickel-catalyzed hydrodehalogenation has been used to remove the chlorine atom at the C-7 position in chloroquine (B1663885). mdpi.com
Computational and Theoretical Investigations of 6 Bromo 4 Chloro 7 Methylquinoline and Its Analogs
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the molecular properties of quinoline (B57606) derivatives. researchgate.netwindows.net DFT provides a balance between accuracy and computational cost, making it feasible to study the electronic structure and reactivity of these molecules. windows.net Studies on analogous compounds, such as 6-chloroquinoline (B1265530) and 6-bromo quinazoline (B50416) derivatives, have successfully employed DFT methods, often at the B3LYP/6-311++G(d,p) or B3LYP/6–31 + G(d, p) level of theory, to elucidate their geometric and electronic features. researchgate.netnih.gov
DFT calculations are used to determine the distribution of electrons within a molecule, which is fundamental to understanding its stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.
For similar heterocyclic systems, analysis has shown that the presence and position of substituents like halogens and methyl groups significantly influence the electronic landscape. orientjchem.org For instance, in a study of 6-bromo quinazoline derivatives, DFT analysis was performed to compare the stability of different analogs, revealing that one derivative (compound 8a) was thermodynamically more stable than another (compound 8c). nih.gov Such analyses for 6-Bromo-4-chloro-7-methylquinoline would map out its electrostatic potential, identifying electrophilic and nucleophilic sites and thereby predicting its behavior in chemical reactions.
Computational methods are instrumental in exploring the pathways of chemical reactions. By modeling the transition states and intermediates, researchers can understand the mechanisms governing the synthesis of complex molecules like this compound. For example, the synthesis of related 6-bromo-4-chloroquinolines often involves a key cyclization step followed by chlorination. guidechem.comgoogle.comatlantis-press.com
Theoretical studies can elucidate the energetics of these steps, helping to optimize reaction conditions for higher yields. Furthermore, understanding the factors that control regioselectivity is crucial, especially when multiple reaction sites are available. In the synthesis of related methylated purines, the choice of solvent was found to significantly affect the selectivity between forming N7- and N9-isomers. nih.gov DFT calculations can model these solvent effects and analyze the tautomeric equilibria that often dictate the final product distribution, providing a rational basis for controlling reaction selectivity. nih.gov
Molecular Dynamics Simulations and Conformational Analysis
While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. This is particularly important for understanding how a molecule like this compound might interact with biological systems.
MD simulations are extensively used to model the interaction between a small molecule (ligand) and a biological macromolecule, such as a protein or enzyme. In a notable study on 6-bromo quinazoline derivatives, MD simulations were performed to investigate the binding affinity and stability of the compounds within the active site of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov The simulations revealed that the most potent compound formed stable hydrogen bonds and other key interactions with amino acid residues in the receptor's binding pocket. nih.gov Similar simulations for this compound could predict its potential binding modes and affinity for various biological targets, guiding the design of new therapeutic agents. orientjchem.org
Table 1: Molecular Docking and Dynamics Data for EGFR Inhibitors This table presents representative data from a study on analogous 6-bromo quinazoline derivatives targeting EGFR, illustrating the types of insights gained from such computational methods.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) | Simulation Stability (RMSF) |
| Compound 8a | -6.7 | Hydrogen bonds and other interactions | Stable, with no significant flexibility changes in the protein |
| Compound 8c | -5.3 | Hydrogen bonds and other interactions | Stable, with no significant flexibility changes in the protein |
| Erlotinib (Reference) | Not specified | Co-crystal ligand interactions | Stable, with no significant flexibility changes in the protein |
Source: Data adapted from a study on 6-bromo quinazoline derivatives. nih.gov
In Silico Pharmacokinetic and Pharmacodynamic Modeling
Beyond target binding, the journey of a drug through the body (pharmacokinetics) is critical to its efficacy. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.
For various quinoline derivatives, computational models have been developed to predict key pharmacokinetic parameters. nih.govresearchgate.net For example, studies on benzo[f]quinoline (B1222042) derivatives used ADME simulations to predict high gastrointestinal (GI) absorption and good bioavailability scores for the most promising compounds. researchgate.net These models often use quantitative structure-activity relationship (QSAR) approaches, which correlate the chemical structure of a series of compounds with their biological activity or properties. mdpi.com For this compound, in silico modeling could predict properties like its potential for oral absorption, ability to cross the blood-brain barrier, and metabolic stability, thereby identifying potential liabilities early in the drug discovery process. orientjchem.orgnih.gov
Table 2: Predicted In Silico Properties for Quinoline Analogs This table shows examples of pharmacokinetic properties predicted for analogous quinoline compounds using computational tools.
| Compound Class | Predicted Property | Finding |
| Benzo[f]quinoline derivatives | GI Absorption | Predicted to be high for several active compounds. researchgate.net |
| Benzo[f]quinoline derivatives | Bioavailability Score | Good scores (0.55) were calculated for multiple compounds. researchgate.net |
| 4-(2-fluorophenoxy) quinolines | Toxicity Profile | Found to be adequate based on in silico predictions. nih.gov |
| Quinoline Derivatives | QSAR Model Predictivity | A robust model (Q² = 0.625) was developed to predict anticancer activity. mdpi.com |
Source: Data compiled from studies on various quinoline analogs. nih.govresearchgate.netmdpi.com
Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
The pharmacokinetic properties of a drug candidate, which encompass its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its clinical efficacy and safety. In silico ADME prediction has become a standard practice in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.
While specific ADME studies for this compound are not extensively detailed in the available literature, broader research on quinoline derivatives provides a foundational understanding. In silico ADME studies on various substituted quinolines have been performed to assess their potential as drug candidates. researchgate.netdntb.gov.uaresearchgate.net These studies often involve the calculation of various molecular descriptors that influence ADME properties. For instance, the QikProp module of Schrödinger and the SwissADME web-based platform are commonly used tools for these predictions. researchgate.net
Research on quinoline-1,4-quinone hybrids has shown that computational methods are valuable in predicting ADME properties and reducing the need for extensive animal testing. nih.gov Similarly, studies on 2-phenyl quinoline-4-carboxamide derivatives have utilized in silico ADME predictions to correlate with in vitro results, indicating that such compounds may serve as potential antimicrobial and anticancer agents. researchgate.net For a series of novel quinoline analogues, in silico ADME predictions suggested promising drug-like properties. nih.gov Another study on ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde also indicated reliable ADME properties for the synthesized compounds. researchgate.net
Table 1: Predicted Physicochemical and ADME Properties of Representative Quinolines
| Property | Description | Predicted Value for Representative Quinolines | Reference |
| Molecular Weight | The mass of a molecule. | Generally < 500 g/mol | researchgate.net |
| LogP (Octanol/Water Partition Coefficient) | A measure of lipophilicity. | Typically between -2.0 and 5.0 | nih.gov |
| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. | Generally < 5 | researchgate.net |
| Hydrogen Bond Acceptors | The number of electronegative atoms. | Generally < 10 | researchgate.net |
| Polar Surface Area (PSA) | The surface sum over all polar atoms, an indicator of drug transport properties. | Varies, often < 140 Ų | nih.gov |
| Oral Bioavailability | The fraction of an administered drug that reaches the systemic circulation. | Often predicted to be good | nih.gov |
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand (such as a drug candidate) and its biological target (typically a protein or enzyme).
While specific molecular docking studies for this compound are not explicitly detailed in the provided search results, extensive research has been conducted on its analogs. For example, molecular docking studies of various quinoline derivatives have been performed to investigate their potential as inhibitors of HIV non-nucleoside reverse transcriptase, with some compounds showing high binding affinities. nih.govtubitak.gov.tr In these studies, the interactions often involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site of the target protein.
In a study on quinoline-3-carboxamide (B1254982) derivatives, molecular docking was used to explore their selectivity towards ATM kinase, a key enzyme in the DNA damage response pathway. mdpi.com The results indicated that these compounds could act as competitive inhibitors of ATP. Similarly, docking studies on 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein have revealed potential bioactivity. nih.gov
Furthermore, molecular docking has been instrumental in understanding the anticancer potential of quinoline derivatives. Studies on 6-bromo quinazoline derivatives, which share a similar heterocyclic core, have used molecular docking to predict their binding modes within the active site of the epidermal growth factor receptor (EGFR). nih.gov These studies have identified key interactions, such as π-π stacking and hydrogen bonding, that contribute to the inhibitory activity. nih.gov
Table 2: Representative Molecular Docking Studies of Quinoline Analogs
| Compound Class | Target Protein | Key Interactions Observed | Reference |
| Pyrazoline and Pyrimidine containing quinolines | HIV Reverse Transcriptase | Hydrogen bonding, hydrophobic interactions | nih.gov |
| Quinoline-3-carboxamides | ATM Kinase | Hinge region binding, competitive ATP inhibition | mdpi.com |
| 2H-thiopyrano[2,3-b]quinolines | CB1a Protein | High binding affinity, residual and hydrogen bonding interactions | nih.gov |
| 6-Bromo quinazoline derivatives | Epidermal Growth Factor Receptor (EGFR) | π-π stacking, hydrogen bonding with key residues | nih.gov |
| 2-Phenyl quinoline-4-carboxamide derivatives | Various microbial and cancer-related proteins | Hydrogen bond interactions with active site residues | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds and for optimizing the structure of lead compounds to enhance their potency.
While specific QSAR models for this compound were not found, numerous QSAR studies have been conducted on various classes of quinoline derivatives, highlighting the utility of this approach in drug design. researchgate.netautorenwelt.de For instance, 2D-QSAR studies have been employed to understand the antitubercular activity of novel quinoline derivatives. scholarsresearchlibrary.com These models have shown a good correlation between the structural properties and the anti-TB activities, with high squared correlation coefficients (r²). scholarsresearchlibrary.com
In the context of cancer research, QSAR modeling has been used to study 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors, which are involved in multidrug resistance. nih.gov These models, developed using machine learning methods, have successfully predicted the inhibitory activity of these compounds. nih.gov Another study focused on the development of 2D and 3D-QSAR models for quinoline derivatives as inhibitors of Plasmodium falciparum, the parasite responsible for malaria. mdpi.com These models demonstrated good predictive capacity and were experimentally validated. mdpi.com
Table 3: Examples of QSAR Studies on Quinoline Derivatives
| Compound Series | Biological Activity | QSAR Model Type | Key Findings | Reference |
| Novel quinoline derivatives | Antitubercular | 2D-QSAR | Good correlation between structural properties and activity (r² > 0.9) | scholarsresearchlibrary.com |
| 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein inhibition | Machine Learning-based QSAR | Models successfully predicted inhibitory activity | nih.gov |
| Quinoline derivatives | Anti-malarial (P. falciparum) | 2D and 3D-QSAR | Models showed good predictive capacity and were experimentally validated | mdpi.com |
| 7-Chloro-N-Methylquinoline-4-Amine Analogs | Antimalarial | QSAR | Provided insights into the structural basis of activity | researchgate.net |
These computational approaches collectively provide a powerful framework for the rational design and optimization of quinoline-based compounds, including this compound, for various therapeutic applications.
Medicinal Chemistry Applications and Biological Activity of 6 Bromo 4 Chloro 7 Methylquinoline Derivatives
Development of Antimicrobial Agents
The quinoline (B57606) core is a well-established pharmacophore in the realm of antimicrobial agents. The introduction of various substituents onto the quinoline ring system can modulate the antimicrobial spectrum and potency. The presence of a halogen at the 6-position and a methyl group at the 7-position of the quinoline ring are considered important for biological activity.
Evaluation of Antibacterial Efficacy
Derivatives of the quinoline scaffold have been extensively studied for their antibacterial properties. The mechanism of action often involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair. While specific studies on the antibacterial efficacy of 6-bromo-4-chloro-7-methylquinoline derivatives are not widely available in peer-reviewed literature, research on structurally related compounds provides valuable insights. For instance, studies on various 6,7-disubstituted quinoline derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The presence of a halogen, such as bromine at the C-6 position, is often associated with enhanced antibacterial potency.
Future research could focus on the synthesis of a library of compounds derived from this compound, where the chloro group at the 4-position is replaced with various amino, alkoxy, or other heterocyclic moieties. Screening of these new derivatives against a panel of pathogenic bacteria would be essential to determine their potential as novel antibacterial agents.
Assessment of Antifungal Properties
The antifungal potential of quinoline derivatives is another area of active investigation. Fungal infections, particularly those caused by opportunistic pathogens, pose a significant threat to immunocompromised individuals. Research on 7-chloroquinoline (B30040) derivatives has shown promising antifungal activity against a range of fungal species. nih.govresearchgate.net For example, a series of 7-chloro-4-arylhydrazonequinolines displayed noteworthy in vitro activity against several Candida and Rhodotorula species, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to the standard antifungal drug fluconazole. nih.govresearchgate.net
Furthermore, a study on 6-bromo-4-ethoxyethylthio quinazoline (B50416), a related heterocyclic system, demonstrated high antifungal activities against various plant pathogenic fungi. researchgate.net This suggests that the 6-bromo substitution could contribute favorably to the antifungal profile of quinoline-based compounds. The evaluation of derivatives of this compound is therefore a logical step in the search for new antifungal agents.
Table 1: Antifungal Activity of Selected 7-Chloroquinoline Derivatives Note: This data is for 7-chloro-4-arylhydrazonequinolines, which are structurally related to the subject compound.
| Compound | Test Fungi | MIC (μg/mL) | MFC (μg/mL) |
| 4a | Candida albicans | 25 | 50 |
| 4g | Candida parapsilosis | 12.5 | 25 |
| 4l | Candida lipolytica | 6.25 | 12.5 |
| 4o | Rhodotorula glutinis | 32 | 64 |
| Fluconazole | Candida albicans | 0.25-16 | >64 |
Source: Adapted from studies on 7-chloro-4-arylhydrazonequinolines. researchgate.net MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.
Exploration of Anticancer Potential
The quinoline scaffold is a key component in a number of approved and investigational anticancer drugs. The planar nature of the quinoline ring allows it to intercalate with DNA, while various substituents can interact with specific enzymes and receptors involved in cancer cell proliferation and survival.
Inhibition of Enzyme Pathways in Oncogenesis (e.g., Cytochrome P450 enzymes)
While direct studies on the inhibition of cytochrome P450 enzymes by this compound derivatives are not prominent, the broader class of quinolines has been implicated in the modulation of various enzyme pathways. For instance, certain quinoline derivatives have been shown to inhibit tyrosine kinases, which are critical for cell signaling and are often dysregulated in cancer. The substitution pattern on the quinoline ring is crucial for determining the specific enzyme inhibitory activity. The presence of a halogen at the 6-position has been noted in some quinazoline-based anticancer agents, suggesting its potential importance for activity. nih.gov
In Vitro and In Vivo Anticancer Activity Studies
Numerous studies have highlighted the anticancer potential of substituted quinolines. For example, research on 6-bromo-5-nitroquinoline (B1267105) has demonstrated significant antiproliferative activity against various cancer cell lines, including human cervical cancer (HeLa) and human adenocarcinoma (HT29) cells. nih.gov This particular compound was found to induce apoptosis, or programmed cell death, in cancer cells. nih.gov
In another study, derivatives of 7-chloroquinoline were synthesized and evaluated for their antiproliferative effects against cancer cell lines such as breast cancer (MCF-7), colorectal cancer (HCT-116), and lung cancer (NCI-H292). scielo.br Some of these compounds exhibited potent cytotoxic activity. scielo.br Furthermore, certain 6,7-disubstituted quinolin-4-one analogs have been identified as promising anticancer agents, with one derivative showing selective and potent inhibitory activity against melanoma cells. nih.gov
These findings collectively suggest that the this compound scaffold is a highly promising template for the design of new anticancer drugs. The synthesis and evaluation of derivatives with modifications at the 4-position could lead to the discovery of potent and selective anticancer agents.
Table 2: In Vitro Anticancer Activity of a Selected 6-Bromo-Nitroquinoline Note: This data is for a structurally related bromo-quinoline derivative.
| Compound | Cell Line | IC50 (µM) |
| 6-Bromo-5-nitroquinoline | HT29 (Human Adenocarcinoma) | < 5-FU |
| 6-Bromo-5-nitroquinoline | HeLa (Human Cervical Cancer) | > 5-FU |
| 5-Fluorouracil (5-FU) | HT29 (Human Adenocarcinoma) | Standard |
| 5-Fluorouracil (5-FU) | HeLa (Human Cervical Cancer) | Standard |
Source: Adapted from a study on the biological evaluation of quinoline derivatives. nih.gov IC50: Half-maximal inhibitory concentration. '< 5-FU' indicates greater potency than the reference drug 5-Fluorouracil.
Antiviral Research and Hepatitis C Virus (HCV) Inhibition
The global health burden of chronic Hepatitis C Virus (HCV) infection has spurred intensive research into novel antiviral agents. The HCV non-structural protein 5B (NS5B) RNA-dependent RNA polymerase is a prime target for direct-acting antivirals as it is essential for viral replication. wikipedia.orgdrugbank.com
Quinolone derivatives have emerged as a class of non-nucleoside inhibitors of NS5B polymerase. nih.govnih.gov These compounds bind to an allosteric site on the enzyme, distinct from the active site for nucleotide incorporation, and induce a conformational change that inhibits its function. nih.gov The discovery of quinolones as HCV NS5B inhibitors highlights the potential of the broader quinoline scaffold in antiviral drug discovery.
While specific research on this compound derivatives as HCV inhibitors is not yet widely published, the established activity of related quinolone structures provides a strong rationale for their investigation. The synthesis of derivatives of this compound and their evaluation in HCV NS5B polymerase inhibition assays could unveil a new class of potent anti-HCV agents. The structural features of the 6-bromo and 7-methyl substitutions may offer unique interactions with the allosteric binding pocket of the NS5B enzyme, potentially leading to improved potency and a favorable resistance profile.
Investigation of Other Pharmacological Activities (e.g., Antimalarial, Anti-inflammatory, Antidepressant, Analgesic)
Derivatives of the quinoline nucleus have been extensively studied for a variety of pharmacological effects, including antimalarial, anti-inflammatory, antidepressant, and analgesic activities. mdpi.comnih.gov While research directly on derivatives of this compound for all these activities is not extensively documented in publicly available literature, the known activities of structurally related quinoline and quinazolinone compounds provide a strong basis for investigating their potential.
Antimalarial Activity:
The 4-aminoquinoline (B48711) scaffold is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) being a notable example. nih.gov The 7-chloroquinoline nucleus is a common feature in many potent antimalarial agents. nih.gov Research into new antimalarial agents has often utilized 7-bromo-4-chloroquinoline (B1278252) as a key intermediate for the synthesis of novel 4-aminoquinoline analogs. nih.gov The rationale behind this is the understanding that small, electron-withdrawing groups at the 7-position of the quinoline ring, such as chlorine or a trifluoromethyl group, are often required for significant antimalarial potency. nih.gov
Studies on 7-substituted 4-aminoquinoline analogs have shown that the nature of the substituent at the 7-position significantly influences the activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov While many modifications to the quinoline nucleus can lead to a decrease in potency, the introduction of a phenoxy group at the 7-position has shown high potency, particularly against multi-drug resistant strains. nih.gov This suggests that derivatives of this compound, if modified to incorporate a 4-amino group, could be promising candidates for antimalarial drug development. The presence of the bromo and methyl groups at positions 6 and 7 respectively would offer further avenues for structural modification to optimize activity and overcome resistance.
Anti-inflammatory and Analgesic Activity:
Quinoline and its derivatives have demonstrated significant anti-inflammatory and analgesic properties. uthsc.edutbzmed.ac.ir For instance, a study on 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives revealed that these compounds can exhibit both peripheral and central analgesic effects, as well as anti-inflammatory activity. One of the tested compounds showed a percentage of edema inhibition of 34%, 50%, and 64% at 1, 2, and 3 hours respectively after carrageenan challenge and was found to significantly decrease serum nitric oxide (NO) and COX-2 levels. tbzmed.ac.ir
Structurally related quinazolinones have also been investigated for these activities. A study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one demonstrated significant analgesic activity in an acetic acid-induced writhing model in mice. scirea.orgscirea.org The synthesized compounds exhibited analgesic activity in the range of 61.33% to 83.18% inhibition of writhing, which was comparable to or even higher than the standard drug, indomethacin. scirea.orgscirea.org These findings suggest that the 6-bromo substitution on a related heterocyclic core contributes positively to the analgesic effect. This provides a strong rationale for investigating derivatives of this compound for similar activities.
Table 1: Analgesic Activity of 6-Bromo-quinazolinone Derivatives
| Compound | Dose (mg/kg) | Analgesic Activity (% Inhibition) |
|---|---|---|
| 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one (1) | 20 | 61.33 |
| 40 | 71.14 | |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one (2) | 20 | 69.49 |
| 40 | 83.18 | |
| Indomethacin (Standard) | - | - |
Data sourced from a study on acetic acid-induced writhing in mice. scirea.org
Antidepressant Activity:
The exploration of quinoline derivatives for antidepressant activity is an emerging area of research. nih.gov Studies on quinoline- and isoquinoline-sulfonamide analogs of aripiprazole (B633) have shown that certain derivatives can produce significant antidepressant effects in the forced swimming test in mice. nih.gov Specifically, a quinoline-7-sulfonamide derivative displayed a multireceptor profile, acting as a 5-HT1A agonist, D2 partial agonist, and 5-HT2A/5-HT7 antagonist, which is a desirable profile for an antidepressant agent. nih.gov
Furthermore, research on substituted 3,4-dihydro-1H-quinolin-2-one derivatives has identified compounds with significant antidepressant activity. researchgate.net These findings indicate that the quinoline scaffold can be effectively utilized to design novel antidepressant agents. While there is no direct evidence for the antidepressant activity of this compound derivatives, the established potential of the broader quinoline class warrants their investigation in this therapeutic area.
Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
The biological activity of quinoline derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. acs.org Structure-activity relationship (SAR) studies are therefore crucial for the design of analogs with optimized potency and selectivity.
The presence of halogen atoms, such as bromine and chlorine, and a methyl group on the quinoline ring of this compound is expected to significantly influence its biological profile.
Halogen Substituents (Bromo and Chloro):
Halogen atoms are known to modulate the physicochemical properties of molecules, including lipophilicity, electronic character, and metabolic stability, which in turn affects their pharmacokinetic and pharmacodynamic properties.
In the context of antimalarial activity , a chloro group at the 7-position of the 4-aminoquinoline scaffold is a well-established feature for potent activity. nih.gov Substitution of the 7-chloro group with other functionalities often leads to a decrease in potency. nih.gov The bromine atom at the 6-position could further influence the electronic properties and binding interactions of the molecule with its target. In a study on quinoline-1,3-oxazole hybrids, 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazines were used as key intermediates in the synthesis of compounds with potential anticancer activity, highlighting the importance of these halogen substitutions. researchgate.net
For anti-inflammatory and analgesic activities , halogen substituents can also play a critical role. In a series of 2,4,6-trisubstituted-quinazoline derivatives, several halogenated compounds showed significant anti-inflammatory and potent analgesic activities. nih.gov The presence of halogens can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes and reach its target site.
In the realm of anticancer activity , which often shares mechanistic pathways with inflammatory processes, the presence of a halogen at the 6-position of the quinazoline ring has been shown to improve anticancer effects. nih.gov
Methyl Substituent:
The design and synthesis of potent and selective analogs of this compound would involve strategic modifications based on SAR insights. The 4-chloro group is a key reactive site for nucleophilic substitution, allowing for the introduction of various side chains. nih.gov
For the development of antimalarial agents , a primary approach would be the introduction of a 4-amino side chain, mimicking the structure of chloroquine and other successful 4-aminoquinoline drugs. The nature of the amine side chain is critical for activity against resistant strains, and a variety of diamine and other amine-containing moieties could be explored. nih.gov The synthesis would typically involve the reaction of this compound with the desired amine. nih.gov
To design potent anti-inflammatory and analgesic agents , one could consider synthesizing derivatives that incorporate functionalities known to interact with targets such as COX enzymes or pro-inflammatory cytokine pathways. For example, hybrid molecules could be created by linking an anti-inflammatory pharmacophore to the this compound scaffold. The synthesis of such analogs would likely involve multi-step reaction sequences to build the desired molecular architecture.
The synthesis of novel analogs would start from the parent this compound. The 4-chloro position is highly susceptible to nucleophilic attack, making it an ideal point for introducing diverse side chains. For example, to explore antimalarial activity, various aliphatic and aromatic amines could be reacted with the parent compound. For anti-inflammatory and analgesic potential, side chains containing acidic moieties or other groups known to interact with inflammatory targets could be incorporated. The 6-bromo position offers another site for modification, for instance, through palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups to further explore the SAR.
Advanced Research Directions and Future Prospects for 6 Bromo 4 Chloro 7 Methylquinoline
Applications in Materials Science
The quinoline (B57606) nucleus is a well-known component in the design of organic functional materials, particularly in the realm of organic light-emitting diodes (OLEDs) and solar cells. nih.gov The aromatic and heterocyclic nature of the quinoline ring system provides inherent electronic properties that can be fine-tuned through substitution. For instance, derivatives of quinoline are utilized in the preparation of dyes for such applications. nih.gov
While specific studies on 6-Bromo-4-chloro-7-methylquinoline in materials science are not yet prevalent, its structure suggests potential as a key intermediate. The bromo and chloro substituents offer reactive handles for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are powerful methods for constructing complex conjugated systems necessary for organic electronics. nih.gov The methyl group can also be a site for further functionalization. The development of novel OLEDs and solar cell dyes could, therefore, be an interesting avenue of research for derivatives of this compound.
Role in Probe Development and Chemosensor Design
Fluorescent probes are indispensable tools in analytical chemistry and biology for the detection of various analytes, including pH changes and the presence of metal ions. Quinoline-based compounds are frequently employed as the fluorophore in such probes due to their strong fluorescence and sensitivity to their chemical environment. rsc.orgnih.gov
The development of fluorescent sensors based on the this compound scaffold is a promising area of future research. The reactive halogen sites could be used to attach specific recognition moieties for analytes of interest. For example, the substitution of the chloro or bromo group with a receptor designed to bind a specific metal ion could lead to a new class of selective metal ion sensors. rsc.org Similarly, the electronic properties of the quinoline ring are sensitive to pH, suggesting that derivatives of this compound could be developed as novel pH probes. acs.org
| Potential Sensor Type | Rationale | Relevant Research on Related Compounds |
| Metal Ion Sensors | The quinoline core can act as a fluorophore, and the halogen substituents allow for the attachment of ion-specific chelating agents. | Quinoline-derived complexes have been synthesized and studied for their potential in detecting metal ions like Al³⁺, Mg²⁺, Zn²⁺, and Cd²⁺. nih.gov |
| pH Probes | The nitrogen atom in the quinoline ring can be protonated, leading to changes in the molecule's fluorescence properties. | The fluorescence of quinoline derivatives is often pH-dependent, a property exploited in the design of pH sensors. acs.org |
Emerging Therapeutic Targets and Drug Discovery Initiatives
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. nih.govnih.gov The substitution pattern on the quinoline ring plays a crucial role in determining the therapeutic target and efficacy of the compound. nih.gov
While there is no specific research on the therapeutic targets of this compound, its structural features suggest potential avenues for drug discovery. The presence of halogen atoms can enhance the lipophilicity and metabolic stability of a drug molecule. Research on other bromo-substituted quinazolines has demonstrated significant cytotoxic activity against cancer cell lines, suggesting that the bromo-substitution on this quinoline derivative could also confer anticancer properties. nih.gov For instance, certain 6-substituted quinazolinone derivatives have shown promising anticancer activity. nih.gov
Future research could focus on synthesizing a library of derivatives of this compound and screening them against various therapeutic targets. The chloro group at the 4-position is a common feature in many biologically active quinolines and can be a key site for modification to modulate activity and selectivity.
Sustainable Synthesis and Environmental Applications
The development of environmentally friendly, or "green," synthetic methods is a major focus in modern chemistry. For quinoline derivatives, various sustainable synthetic protocols have been developed, including the use of water as a solvent and non-toxic catalysts. nih.gov While specific sustainable synthesis routes for this compound are not detailed in the literature, the general principles of green chemistry can certainly be applied to its production.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl group at position 7, halogen positions).
- X-ray Crystallography : Resolves absolute configuration and confirms substituent orientation. SHELX software (e.g., SHELXL) is widely used for refining crystallographic data, particularly for small molecules .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (242.5 g/mol) and fragmentation patterns .
How can researchers address contradictions in crystallographic data during structural analysis?
Advanced
Contradictions often arise from disordered crystal packing or twinning. Strategies include:
- Data Redundancy : Collect multiple datasets at different temperatures.
- Software Refinement : Use SHELXL’s TWIN/BASF commands to model twinning or disorder. highlights SHELX’s robustness in handling high-resolution data and resolving ambiguities via iterative refinement .
- Complementary Techniques : Pair X-ray data with DFT calculations or solid-state NMR to validate bond lengths/angles .
What mechanistic insights explain the biological activity of halogenated quinolines like this compound?
Advanced
While direct data on this compound is limited, analogous fluorinated and chlorinated quinolines exhibit antimicrobial activity by disrupting bacterial DNA gyrase or intercalating into DNA. The bromine and chlorine substituents enhance lipophilicity, improving membrane permeability. Methyl groups (e.g., at position 7) may sterically hinder metabolic degradation, prolonging bioavailability. Researchers should conduct in vitro assays (e.g., MIC against S. aureus) and molecular docking studies to map interactions with target enzymes .
How does substitution pattern (Br, Cl, CH₃) influence the reactivity of this compound in cross-coupling reactions?
Q. Advanced
- Bromine at C6 : Acts as a superior leaving group in Suzuki-Miyaura couplings compared to chlorine, enabling selective functionalization.
- Chlorine at C4 : Stabilizes the quinoline ring electronically, reducing undesired side reactions.
- Methyl at C7 : Steric effects may slow reactivity at adjacent positions. Researchers should employ Pd catalysts (e.g., Pd(PPh₃)₄) and optimize reaction conditions (e.g., solvent/base) to target specific sites .
What strategies mitigate purity challenges during large-scale synthesis of this compound?
Q. Advanced
- Chromatography : Use flash chromatography with gradient elution (e.g., cyclohexane/EtOAc) to separate halogenated byproducts.
- Recrystallization : Solvent mixtures (pentane/EtOAc) achieve high purity (>98%) by exploiting differential solubility .
- Process Monitoring : Implement inline FTIR or HPLC to detect impurities early, adjusting reaction parameters dynamically.
How can computational methods predict the physicochemical properties of this compound?
Q. Advanced
- DFT Calculations : Predict logP (lipophilicity), pKa, and electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian.
- Molecular Dynamics : Simulate membrane permeability or protein binding using tools like GROMACS.
- QSAR Models : Relate substituent effects (e.g., Hammett constants for Br/Cl) to bioactivity trends .
What are the key stability considerations for storing this compound?
Q. Basic
- Light Sensitivity : Store in amber vials to prevent photodegradation.
- Moisture Control : Use desiccants (silica gel) in sealed containers, as halogens may hydrolyze under humid conditions.
- Temperature : Long-term storage at 0–6°C minimizes thermal decomposition .
How do structural analogs of this compound inform SAR studies for drug discovery?
Advanced
Comparative SAR studies on analogs (e.g., 3-Bromo-2,4-dichloro-6-CF₃-quinoline) reveal that:
- Halogen Position : C4-Cl enhances DNA intercalation, while C6-Br improves pharmacokinetics.
- Methyl Substitution : C7-CH₃ reduces cytotoxicity in non-target cells.
Researchers should synthesize focused libraries with systematic substituent variations and test against disease-specific targets (e.g., malaria parasites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
